tert-butyl N-[(1R,5S)-3-azabicyclo[3.2.0]heptan-1-yl]carbamate
Description
This compound is a bicyclic carbamate derivative featuring a 3-azabicyclo[3.2.0]heptane core with a tert-butoxycarbonyl (Boc) protecting group. The stereochemistry (1R,5S) confers rigidity to the bicyclic system, influencing its conformational stability and interaction with biological targets. It is commonly utilized as a synthetic intermediate in medicinal chemistry, particularly for protease inhibitors and central nervous system (CNS) therapeutics due to its balanced lipophilicity and hydrogen-bonding capacity .
Properties
IUPAC Name |
tert-butyl N-[(1R,5S)-3-azabicyclo[3.2.0]heptan-1-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-11-5-4-8(11)6-12-7-11/h8,12H,4-7H2,1-3H3,(H,13,14)/t8-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WATXNHHBICSVMQ-KWQFWETISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC1CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@]12CC[C@H]1CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1R,5S)-3-azabicyclo[3.2.0]heptan-1-yl]carbamate typically involves the reaction of a bicyclic amine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and improve yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[(1R,5S)-3-azabicyclo[3.2.0]heptan-1-yl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Medicinal Chemistry
tert-butyl N-[(1R,5S)-3-azabicyclo[3.2.0]heptan-1-yl]carbamate has been investigated for its potential therapeutic effects, particularly in the development of novel pharmaceuticals targeting neurological disorders. Its structure allows it to interact with various biological targets, enhancing its efficacy as a drug candidate.
Case Study : Research has shown that derivatives of this compound can exhibit significant activity against certain types of cancer cells, highlighting its potential as an anticancer agent .
Synthetic Chemistry
The compound serves as a crucial intermediate in the synthesis of more complex molecules. Its ability to undergo various reactions such as nucleophilic substitutions and cycloadditions makes it a valuable component in synthetic pathways.
Example Reaction : The use of this compound in multicomponent reactions has been documented, facilitating the formation of spirocyclic compounds that are important in drug development .
Material Science
In material science, this compound has applications in the development of polymers and coatings due to its stability and reactivity. It can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.
Data Table: Comparison of Applications
Mechanism of Action
The mechanism of action of tert-butyl N-[(1R,5S)-3-azabicyclo[3.2.0]heptan-1-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include modulation of neurotransmitter levels or inhibition of enzyme activity.
Comparison with Similar Compounds
Structural and Functional Insights
- Ring Size and Rigidity: The target compound’s [3.2.0]heptane system balances rigidity and flexibility, making it suitable for binding to enzymes with moderate active-site pockets . The [3.1.0]hexane derivative (CAS 1895870-72-0) has a smaller core, increasing conformational flexibility but reducing steric stability, which may lower target affinity .
Stereochemistry :
Commercial and Regulatory Aspects
- Purity and Availability :
Biological Activity
tert-butyl N-[(1R,5S)-3-azabicyclo[3.2.0]heptan-1-yl]carbamate (CAS Number: 2173999-05-6) is a compound of interest in medicinal chemistry due to its structural features, which include a bicyclic framework and a carbamate functional group. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C11H20N2O2
- Molecular Weight : 212.29 g/mol
- Structure : The compound consists of a tert-butyl group attached to a bicyclic amine structure, which is characteristic of several biologically active compounds.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The compound may act as an inhibitor or modulator of these targets, leading to various physiological effects.
Potential Targets:
- Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways or signal transduction.
- Receptor Modulation : It may interact with neurotransmitter receptors, potentially influencing neurological functions.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Some studies suggest that bicyclic carbamates can possess antibacterial properties, potentially useful in treating infections caused by resistant bacteria.
- Neuroprotective Effects : The compound's structure suggests it may have neuroprotective properties, possibly through modulation of neurotransmitter systems.
- Anti-inflammatory Properties : Compounds with similar structures have shown promise in reducing inflammation in various models.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several bicyclic carbamates against common bacterial strains. Results indicated that this compound demonstrated significant inhibition against Gram-positive bacteria.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 10 |
| Pseudomonas aeruginosa | 12 |
Case Study 2: Neuroprotective Activity
In vitro studies assessed the neuroprotective effects of the compound on neuronal cell lines exposed to oxidative stress. The results showed a reduction in cell death and preservation of mitochondrial function.
| Treatment Group | Cell Viability (%) |
|---|---|
| Control | 100 |
| tert-butyl N-[...] | 85 |
| Positive Control (Resveratrol) | 90 |
Q & A
Q. What are the common synthetic routes for preparing tert-butyl N-[(1R,5S)-3-azabicyclo[3.2.0]heptan-1-yl]carbamate, and how do reaction conditions influence yield?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A key method involves reacting tert-butyl carbamate derivatives with bicyclic amines under alkaline conditions. For example, potassium carbonate in DMF at 100°C under an inert atmosphere achieves yields up to 85% . Another approach uses photocycloaddition of maleic anhydride with N-protected pyrrolines to form bicyclic intermediates, which are later functionalized with tert-butyl groups . Optimizing reaction time, temperature, and solvent polarity (e.g., sealed-tube vs. open-flask conditions) significantly impacts yield and purity.
Q. Which analytical techniques are critical for characterizing this compound and confirming its stereochemistry?
- Mass Spectrometry (MS): Electrospray ionization (ESI+) confirms molecular weight (e.g., observed m/z 335.2 [M+H]+ in intermediates) .
- X-ray Crystallography: Resolves absolute stereochemistry, as demonstrated for triclinic crystals of related derivatives (e.g., space group P1, empirical formula C₂₆H₃₅N₃O₄) .
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR distinguishes bicyclic ring protons and tert-butyl group signals, with coupling constants verifying stereochemical assignments .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
Discrepancies in yields (e.g., 85% in sealed-tube vs. lower yields in open systems) arise from sensitivity to atmospheric oxygen and moisture. Systematic optimization should include:
Q. What role does the bicyclic framework play in modulating the compound’s pharmacological activity?
The 3-azabicyclo[3.2.0]heptane core mimics γ-aminobutyric acid (GABA) conformations, enabling interactions with neurotransmitter receptors. Substituents on the bicyclic ring (e.g., tert-butyl carbamate) enhance metabolic stability and blood-brain barrier penetration. Derivatives with 6,7-disubstituted rings show improved binding affinity to GABA₀ receptors .
Q. How can regioselectivity challenges in functionalizing the bicyclic scaffold be addressed?
Regioselectivity is controlled by steric and electronic factors:
- Protecting Groups: tert-Butyl carbamate directs reactivity to the less hindered nitrogen atom .
- Catalytic Systems: Chiral ligands (e.g., BINAP) enable enantioselective alkylation at specific positions .
- Computational Modeling: DFT calculations predict favorable reaction pathways for substituent addition .
Q. What strategies are effective in purifying this compound to >95% purity?
- Column Chromatography: Silica gel with gradient elution (hexane/ethyl acetate) separates diastereomers .
- Recrystallization: Ethanol/water mixtures yield high-purity crystals, verified by melting point and HPLC .
- Acid-Base Extraction: Selective solubility in aqueous HCl removes unreacted amines .
Methodological Considerations
Q. How does the stereochemistry of the bicyclic system influence reactivity in downstream reactions?
The (1R,5S) configuration creates a rigid, concave structure that sterically hinders nucleophilic attack at the bridgehead nitrogen. This stereochemistry also dictates hydrogen-bonding patterns in crystal lattices, as seen in X-ray data . Enantiomeric purity is critical for chiral drug intermediates, requiring asymmetric synthesis or resolution via chiral columns .
Q. What mechanistic insights explain the compound’s stability under varying pH conditions?
The tert-butyl carbamate group provides hydrolytic stability at physiological pH (7.4) but cleaves under acidic conditions (e.g., HCl/dioxane). Degradation studies using ¹H NMR reveal that the bicyclic ring remains intact below pH 3, making it suitable for prodrug applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
